molecular formula C8H7F5O2 B2477825 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2413885-06-8

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2477825
CAS No.: 2413885-06-8
M. Wt: 230.134
InChI Key: XWWHFJZSOZYDKF-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with a carboxylic acid group at position 1 and a pentafluoroethyl (-CF2CF3) group at position 2. The BCP core imposes significant steric constraints and structural rigidity, making it a valuable bioisostere for para-substituted benzene rings or alkynes in medicinal chemistry . The pentafluoroethyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity, which can modulate solubility, metabolic stability, and target binding .

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2/c9-7(10,8(11,12)13)6-1-5(2-6,3-6)4(14)15/h1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWHFJZSOZYDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents .

Chemical Reactions Analysis

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Structure and Synthesis

The chemical structure of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid features a bicyclic framework with a carboxylic acid functional group and a pentafluoroethyl substituent. The synthesis typically involves multiple steps that require strong bases and fluorinating agents to achieve the desired fluorination and bicyclic formation .

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Converts to ketones or aldehydes.
  • Reduction : The carboxylic acid can be reduced to an alcohol.
  • Substitution : The fluorinated groups participate in nucleophilic substitution reactions .

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex fluorinated molecules. Its unique structure allows for the exploration of novel synthetic pathways and the creation of compounds with enhanced pharmacological properties .

Biological Research

The compound's unique structural features make it a candidate for studying enzyme interactions and metabolic pathways. Research indicates that its fluorinated groups can influence biochemical pathways, potentially leading to therapeutic applications . For example:

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes.
  • Drug Development : Its structural characteristics allow it to act as a bioisostere for traditional drug candidates, enhancing their efficacy and reducing side effects .

Material Science

In materials science, this compound is utilized in developing advanced materials with specific properties such as:

  • Thermal Stability : The presence of fluorine atoms contributes to high thermal stability.
  • Chemical Resistance : Its unique structure imparts resistance to degradation in harsh chemical environments .

Case Study 1: Synthesis and Application in Drug Discovery

A study conducted by Garry et al. (2023) highlighted the synthesis of various bicyclo[1.1.1]pentanes using this compound as a precursor. The synthesized compounds were tested for their biological activity against cancer cell lines (HCT-116 and MCF-7). Results showed that several derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL .

Case Study 2: Material Properties Enhancement

Research published in Der Pharma Chemica (2015) explored the use of fluorinated compounds in enhancing material properties for industrial applications. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and chemical resistance compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid with structurally similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted logP<sup>a</sup> pKa (Predicted) Applications/Notes References
Target Compound -CF2CF3 C8H7F5O2 242.14 ~2.8 (estimated) ~3.5–4.0 High lipophilicity; potential CNS drug design
3-(Trifluoromethyl)BCP-1-carboxylic acid -CF3 C7H7F3O2 192.13 1.9–2.2 4.79 Bioisostere for aromatic rings; improved metabolic stability
3-(2,2,2-Trifluoroethyl)BCP-1-carboxylic acid -CH2CF3 C8H9F3O2 194.15 1.5–1.8 4.5–5.0 Intermediate polarity; used in peptide modifications
3-(3-Bromophenyl)BCP-1-carboxylic acid -C6H4Br C12H11BrO2 267.12 3.1–3.5 4.79 Aryl-substituted analog; bulky substituent for steric shielding
3-(Difluoromethyl)BCP-1-carboxylic acid -CHF2 C7H8F2O2 162.14 1.2–1.5 4.6–5.1 Reduced lipophilicity vs. CF3; synthetic precursor to alcohols

<sup>a</sup>logP values estimated using fragment-based methods (e.g., Hansch-Leo).

Key Observations:
  • Lipophilicity : The pentafluoroethyl group (-CF2CF3) confers higher logP compared to -CF3 or -CH2CF3, favoring blood-brain barrier penetration in CNS-targeted therapies.
  • Acidity : The electron-withdrawing nature of -CF2CF3 lowers the pKa of the carboxylic acid (estimated ~3.5–4.0), enhancing solubility in physiological pH ranges compared to less fluorinated analogs .

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound derived from bicyclo[1.1.1]pentane (BCP), which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory effects, metabolic stability, and applications in drug development.

Structural Characteristics

The compound features a bicyclic structure that contributes to its rigidity and stability. The incorporation of the pentafluoroethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially influencing its biological interactions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives. For instance, a study demonstrated that BCP-containing compounds significantly inhibited lipopolysaccharide (LPS)-induced NFκB activity in human monocytes, resulting in a reduction of pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α by approximately 50% at picomolar concentrations . This suggests that modifications to the BCP structure can yield potent anti-inflammatory agents.

Compound IC50 (pM) Effect on TNFα Release
BCP-sLXm 6a<100Reduced by ~50%
ControlN/AN/A

Metabolic Stability

The saturated carbon framework of BCPs enhances their metabolic stability compared to classical aromatic compounds. Studies indicate that BCPs are less susceptible to CYP450-mediated metabolism, leading to reduced cytotoxicity of metabolic intermediates . This property is particularly advantageous in drug design as it may lead to longer-lasting therapeutic effects with fewer side effects.

Case Study 1: Synthesis and Evaluation

A recent synthesis of various BCP derivatives included this compound. The derivatives were evaluated for their biological activity against inflammatory pathways. The results indicated a promising profile for these compounds as potential therapeutic agents in treating inflammatory diseases .

Case Study 2: Drug Development Applications

The application of BCPs in drug development has been explored extensively. Their ability to serve as bioisosteres for phenyl groups allows for the design of new drugs with improved pharmacological profiles. For example, modifications on the BCP framework have led to compounds with enhanced efficacy and reduced toxicity .

Q & A

Q. What synthetic strategies are effective for introducing fluorinated substituents to the bicyclo[1.1.1]pentane (BCP) scaffold?

Radical bromination using N-bromosuccinimide (NBS) and initiators like AIBN or benzoyl peroxide is a key method for functionalizing the tertiary C-H bond adjacent to the carboxylic acid group in BCP derivatives . For fluorinated substituents, subsequent nucleophilic substitution with pentafluoroethyl reagents (e.g., Cu-mediated cross-coupling or SN2 displacement) can replace bromine. Computational modeling (e.g., QTAIM analysis) helps predict steric and electronic effects of bulky fluorinated groups during substitution .

Q. How does the bicyclo[1.1.1]pentane core influence the physicochemical properties of this compound?

The BCP core imposes high strain (~70 kcal/mol) and rigidity, reducing conformational flexibility and enhancing metabolic stability compared to aromatic bioisosteres. Substituents like the pentafluoroethyl group further alter lipophilicity (logP) and acidity. For example, electron-withdrawing fluorinated groups increase the carboxylic acid’s pKa by ~1–2 units compared to non-fluorinated analogues, as shown in MP2/6-311++G** calculations . The cage structure also minimizes π-π stacking, reducing off-target interactions in drug design .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a non-classical bioisostere for tert-butyl or aromatic groups, improving solubility and target selectivity. Its rigid structure mimics steric bulk while avoiding metabolic oxidation. For example, derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (ABP) act as γ-aminobutyric acid (GABA) analogues in peptide design . The pentafluoroethyl group enhances membrane permeability and resistance to enzymatic degradation, making it valuable in CNS-targeting prodrugs .

Advanced Research Questions

Q. How do electronic effects from fluorinated substituents propagate through the BCP scaffold?

Quantum theory of atoms in molecules (QTAIM) analysis reveals that the inductive effect of the pentafluoroethyl group alters electron density distribution at the carboxylic acid. The C-F bond dipoles create a localized electric field, polarizing the BCP core and stabilizing the deprotonated carboxylate form. This effect is attenuated by the BCP’s strained geometry, resulting in weaker acidity modulation compared to linear alkanes . Charge density maps from X-ray diffraction confirm these electronic perturbations .

Q. How can researchers resolve contradictions in reported synthetic yields for BCP derivatives?

Discrepancies in yields often arise from radical recombination side reactions during bromination. Optimizing reaction conditions (e.g., slow NBS addition, low initiator concentrations, and inert atmosphere) minimizes byproducts. For fluorinated derivatives, steric hindrance from the pentafluoroethyl group can reduce nucleophilic substitution efficiency. Kinetic studies using LC-MS or NMR monitoring help identify rate-limiting steps and improve reproducibility .

Q. What advanced functionalization methods enable covalent conjugation of this compound to biomolecules?

Decarboxylative allylation (via photoredox catalysis) or amide coupling (using HATU/DMAP) facilitates conjugation to peptides or proteins. For example, the carboxylic acid group reacts with amines in biomolecules under standard coupling conditions, while the pentafluoroethyl group can undergo click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for site-specific labeling. Recent work demonstrates successful integration into porphyrin-BCP arrays via Suzuki-Miyaura cross-coupling .

Methodological Considerations

  • Synthetic Protocols : Prioritize radical bromination followed by Cu-mediated fluorination for high regioselectivity .
  • Acidity Measurement : Use gas-phase MP2 calculations or experimental charge density analysis (QTAIM) to quantify substituent effects .
  • Bioconjugation : Employ photoredox/Ni dual catalysis for C–H activation in aqueous environments, ensuring compatibility with biomolecules .

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